Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-8-13(9-15)6-4-5-10(7-14)17-13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZZNRMGYYOZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[35]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The iodomethyl group can participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar compounds to Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate include other spirocyclic compounds with different substituents. These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3
Biological Activity
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS Number: 2163756-80-5) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique spirocyclic structure may confer specific pharmacological properties, making it a candidate for further investigation in drug development.
The compound has the molecular formula and a molecular weight of approximately 367.22 g/mol. Its structural features include an iodomethyl group, which can enhance reactivity and biological interaction profiles.
Biological Activity
Despite limited literature specifically detailing the biological activity of this compound, related compounds in the spirocyclic category have been reported to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structural motifs have shown efficacy against various bacterial strains, suggesting potential for this compound as an antimicrobial agent.
- Cytotoxicity : Preliminary studies on related spirocyclic compounds indicate possible cytotoxic effects against cancer cell lines, warranting further investigation into its anticancer properties.
- Neuropharmacological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from analogous compounds:
Table 1: Related Compounds and Their Biological Activities
The biological activity of compounds similar to this compound may involve several mechanisms:
- Enzyme Inhibition : Many spirocyclic compounds act as enzyme inhibitors, impacting metabolic pathways in pathogens or tumor cells.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways relevant to neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
